molecular formula C18H26O19 B11930917 D-Trimannuronic acid

D-Trimannuronic acid

Cat. No.: B11930917
M. Wt: 546.4 g/mol
InChI Key: LCLHHZYHLXDRQG-BUOBQAFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Trimannuronic acid: is an alginate oligomer derived from seaweed. It is a trisaccharide composed of three mannuronic acid units. This compound is known for its ability to induce the secretion of tumor necrosis factor-alpha by mouse macrophage cell lines, making it valuable in various research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Trimannuronic acid is typically prepared through the extraction and purification of alginate from seaweed. The alginate is then subjected to controlled hydrolysis to obtain oligomers of varying lengths, including this compound .

Industrial Production Methods: The industrial production of this compound involves the large-scale cultivation of seaweed, followed by extraction and purification processes. The alginate is extracted using alkaline solutions, and the resulting solution is filtered and precipitated to obtain the alginate. Controlled hydrolysis is then performed to produce the desired oligomers .

Chemical Reactions Analysis

Types of Reactions: D-Trimannuronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

D-Trimannuronic acid has a wide range of scientific research applications, including:

Mechanism of Action

D-Trimannuronic acid exerts its effects by inducing the secretion of tumor necrosis factor-alpha from macrophage cell lines. This cytokine plays a crucial role in the inflammatory response and is involved in various cellular processes, including apoptosis and cell proliferation. The molecular targets and pathways involved include the tumor necrosis factor receptor and downstream signaling pathways .

Comparison with Similar Compounds

  • D-Tetramannuronic acid
  • D-Pentamannuronic acid
  • D-Dimannuronic acid
  • D-Hexamannuronic acid
  • D-Heptamannuronic acid
  • D-Octamannuronic acid
  • D-Nonamannuronic acid

Comparison: D-Trimannuronic acid is unique due to its specific trisaccharide structure, which imparts distinct biological activities compared to other mannuronic acid oligomers. Its ability to induce tumor necrosis factor-alpha secretion is particularly noteworthy, making it valuable in research related to inflammation and immune response .

Properties

Molecular Formula

C18H26O19

Molecular Weight

546.4 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11-,12-,16+,17+,18+/m0/s1

InChI Key

LCLHHZYHLXDRQG-BUOBQAFFSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

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